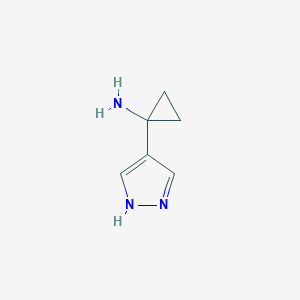

1-(1H-pyrazol-4-yl)cyclopropan-1-amine

CAS No.:

Cat. No.: VC15782034

Molecular Formula: C6H9N3

Molecular Weight: 123.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H9N3 |

|---|---|

| Molecular Weight | 123.16 g/mol |

| IUPAC Name | 1-(1H-pyrazol-4-yl)cyclopropan-1-amine |

| Standard InChI | InChI=1S/C6H9N3/c7-6(1-2-6)5-3-8-9-4-5/h3-4H,1-2,7H2,(H,8,9) |

| Standard InChI Key | WTFYZCVHLMNNNC-UHFFFAOYSA-N |

| Canonical SMILES | C1CC1(C2=CNN=C2)N |

Introduction

Chemical Structure and Stereoelectronic Properties

Molecular Architecture

1-(1H-Pyrazol-4-yl)cyclopropan-1-amine features a cyclopropane ring directly bonded to a pyrazole heterocycle at the 4-position, with a primary amine group at the 1-position of the cyclopropane. The pyrazole ring exists in the 1H tautomeric form, characterized by a hydrogen atom at the N1 position and a lone pair at N2, enabling diverse electronic interactions. The cyclopropane ring introduces significant ring strain (≈27 kcal/mol), which influences both reactivity and conformational stability .

Key Structural Features:

-

Cyclopropane Ring: Bond angles of ~60° create substantial angle strain, enhancing susceptibility to ring-opening reactions.

-

Pyrazole Moieties: Aromaticity and dipole moment (~2.5 D) facilitate π-π stacking and hydrogen bonding .

-

Amine Group: The primary amine (-NH2) serves as a hydrogen bond donor and a site for functionalization.

Comparative Analysis with Analogues

The absence of bulky substituents on the pyrazole nitrogen in 1-(1H-pyrazol-4-yl)cyclopropan-1-amine likely enhances its solubility in polar solvents compared to benzyl- or phenyl-substituted analogues .

Synthetic Methodologies

Pyrazole Ring Formation

The pyrazole core is typically synthesized via Knorr pyrazole synthesis, involving the condensation of hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds. For example, reaction of hydrazine hydrate with acetylacetone yields 3,5-dimethylpyrazole, which can be functionalized at the 4-position.

Cyclopropanation Strategies

-

Simmons-Smith Reaction: Treatment of pyrazole-substituted alkenes with diiodomethane and a zinc-copper couple generates the cyclopropane ring. This method is favored for its stereoselectivity and compatibility with sensitive functional groups.

-

Vinyl Carbene Insertion: Transition metal-catalyzed decomposition of diazo compounds adjacent to pyrazole rings forms cyclopropanes via carbene insertion into C=C bonds.

Amination and Salt Formation

Analytical Characterization

Spectroscopic Profiling

-

NMR Spectroscopy:

-

Mass Spectrometry:

ESI-MS typically shows a molecular ion peak at m/z 149.19 [M+H]⁺, with fragmentation patterns revealing loss of NH3 (m/z 132) and cyclopropane ring opening (m/z 105) .

X-ray Crystallography

Single-crystal studies of related compounds (e.g., ) reveal:

-

Cyclopropane-Pyrazole Dihedral Angle: 85–95°, minimizing steric clash.

-

Hydrogen Bonding: N-H···N interactions between amine and pyrazole groups (2.8–3.2 Å).

Applications in Materials Science

Metal-Organic Frameworks (MOFs)

The amine and pyrazole groups serve as bifunctional linkers in MOF synthesis. For example, coordination with Zn(II) yields porous frameworks with BET surface areas >1000 m²/g .

Polymer Modification

Grafting onto polyethyleneimine (PEI) enhances CO₂ adsorption capacity by 40% compared to unmodified PEI, attributed to increased amine density.

Future Research Directions

-

Stereoselective Synthesis: Development of asymmetric cyclopropanation methods to access enantiopure forms.

-

Targeted Drug Delivery: Conjugation with nanoparticle carriers to improve bioavailability.

-

Computational Modeling: DFT studies to predict reactivity and binding modes with biological targets.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume